molecular formula C12H8O3 B14626436 2H-Pyran-2-one, 5-benzoyl- CAS No. 55588-79-9

2H-Pyran-2-one, 5-benzoyl-

Cat. No.: B14626436
CAS No.: 55588-79-9
M. Wt: 200.19 g/mol
InChI Key: RSMYYOYTUZKGLT-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 5-benzoyl- is a heterocyclic compound that belongs to the class of pyranones Pyranones are six-membered oxygen-containing rings that are known for their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 5-benzoyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method allows for the formation of both 2H-pyrans and their cis-dienone valence isomers, depending on the reaction conditions . Another method involves the use of unsaturated acyclic ketones and 4H-pyrans as starting materials .

Industrial Production Methods

Industrial production of 2H-Pyran-2-one, 5-benzoyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave activation has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 5-benzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyranones, dihydropyranones, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 5-benzoyl- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzoyl group at the 5-position of 2H-Pyran-2-one, 5-benzoyl- makes it unique compared to its analogs.

Properties

CAS No.

55588-79-9

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

5-benzoylpyran-2-one

InChI

InChI=1S/C12H8O3/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8H

InChI Key

RSMYYOYTUZKGLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC(=O)C=C2

Origin of Product

United States

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